molecular formula C14H18N4O3S B2416951 N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide CAS No. 1286699-67-9

N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide

Cat. No.: B2416951
CAS No.: 1286699-67-9
M. Wt: 322.38
InChI Key: QHAGOTXLOOOXQJ-UHFFFAOYSA-N
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Description

N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide: is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final assembly: The final step involves coupling the oxadiazole-thiophene intermediate with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines or other reduced derivatives from the oxadiazole ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, such as in the field of organic electronics or photonics.

Mechanism of Action

The mechanism of action of N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring could be involved in hydrogen bonding or other interactions with biological targets, while the piperidine ring might enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-1-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-methoxy-1-((3-(phenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-methoxy-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide may impart unique electronic properties, making it particularly interesting for applications in organic electronics or as a bioactive molecule with specific interactions.

Properties

IUPAC Name

N-methoxy-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-20-17-14(19)10-4-2-6-18(8-10)9-12-15-13(16-21-12)11-5-3-7-22-11/h3,5,7,10H,2,4,6,8-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAGOTXLOOOXQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CCCN(C1)CC2=NC(=NO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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